3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 496022-39-0) is a structurally complex heterocyclic molecule with a molecular formula of C₂₃H₂₇N₃O₃S₂ and a molecular weight of 457.61 g/mol . It features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with an allyl group at position 3, a sulfur-linked oxoethyl-pyrrole moiety at position 2, and methyl groups at positions 5 and 6.
Key physicochemical properties include:
- Boiling point: 658.1 ± 65.0 °C (predicted)
- Density: 1.34 ± 0.1 g/cm³ (predicted)
- pKa: -2.34 ± 0.20 (indicating weak acidic character) .
The compound is supplied by specialized chemical vendors such as OTAVA chemicals, LIFE CHEMICALS, and Specs, reflecting its niche application in pharmaceutical or materials research .
Properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-7-8-25-21(27)19-14(3)16(5)30-20(19)23-22(25)29-12-18(26)17-11-13(2)24(15(17)4)9-10-28-6/h7,11H,1,8-10,12H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIAJGNYLLZFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . Therefore, it is plausible that this compound may also target these bacteria.
Mode of Action
The [2,3]-wittig rearrangement, a [2,3]-sigmatropic reaction, is mentioned in relation to similar compounds. This reaction involves the base-induced rearrangement of allyl ethers at low temperatures, leading to the formation of homoallylic alcohols. The reaction features regioselective carbon-carbon bond formation with allylic transposition of the oxygen.
Biological Activity
The compound 3-allyl-2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidinones, which have been studied for various biological activities, particularly in the context of cancer and microbial infections. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions that yield compounds with significant biological properties. The specific compound features a complex structure that includes an allyl group and a pyrrole moiety, which are known to enhance biological activity. The thieno[2,3-d]pyrimidine framework itself is recognized for its potential as a bioisostere of nucleobases, suggesting similar biological functionalities.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidinone derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : A study evaluated several thieno[2,3-d]pyrimidinone derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results demonstrated that many compounds inhibited cell proliferation effectively while maintaining low toxicity to normal human liver cells (HL-7702) .
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Toxicity to Normal Cells |
|---|---|---|---|
| 6b | HepG2 | 0.85 | Low |
| 19 | A549 | 0.94 | None |
| 15 | MCF-7 | 1.20 | None |
These findings suggest that the compound's structural features contribute to its effectiveness in inhibiting cancer cell growth.
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-d]pyrimidinones have shown promising antimicrobial activity against various bacterial and fungal strains:
- Antibacterial and Antifungal Studies : A series of thieno[2,3-d]pyrimidinone derivatives were tested against both gram-positive and gram-negative bacteria as well as several fungal species. One compound demonstrated MIC values ranging from 0.05 to 0.13 mM, significantly outperforming standard antibiotics like streptomycin and ampicillin .
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidinones
| Compound ID | Microbial Strain | MIC (mM) | Activity Type |
|---|---|---|---|
| 22 | E. coli | 0.10 | Antibacterial |
| 22 | S. aureus | 0.07 | Antibacterial |
| Various | Fungal Species | Varies | Antifungal |
Structure-Activity Relationship (SAR)
The biological activity of thieno[2,3-d]pyrimidinones can be attributed to their structural components:
- Thienopyrimidine Core : This core structure is vital for the anticancer and antimicrobial activities.
- Substituents : The presence of different substituents on the pyrrole and thienopyrimidine rings can modulate activity; for instance, alkyl groups may enhance lipophilicity and cell membrane permeability.
Case Studies
Several case studies highlight the effectiveness of compounds similar to This compound :
- In Vivo Studies : Animal models treated with thieno[2,3-d]pyrimidinones showed significant tumor regression with minimal side effects compared to conventional chemotherapeutics.
- Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with key enzymes involved in cancer progression and microbial resistance mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous thieno[2,3-d]pyrimidin-4(3H)-one derivatives:
Structural and Functional Insights
The 3,4-dimethylphenyl substituent in CAS 379256-80-1 introduces steric bulk and aromaticity, which could enhance lipophilicity and target affinity in hydrophobic environments .
Ring System Variations :
- The tetrahydrobenzo ring in CAS 325693-40-1 and the cyclopenta ring in the target compound influence conformational flexibility. The cyclopenta fusion in the target may restrict rotation, favoring specific binding conformations .
The allylthio and methyl groups in these compounds are hypothesized to modulate electron distribution and intermolecular interactions .
Research Findings and Gaps
- Synthetic Routes: The target compound’s synthesis likely involves multi-step heterocyclic condensation, as seen in analogous thieno[2,3-d]pyrimidinones (e.g., refluxing hydrazides with carbon disulfide for oxadiazole-thione intermediates) .
- Experimental Data Limitations: Predicted physicochemical properties (e.g., boiling point, pKa) require empirical validation. No peer-reviewed studies directly compare the pharmacokinetics or toxicity of these derivatives.
- Supplier Indications : Commercial availability from vendors like LEAP CHEM CO., LTD. suggests utility in drug discovery, but published applications remain scarce .
Q & A
Q. Key Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Single-Crystal X-ray Diffraction : Resolve complex stereoelectronic effects (e.g., triclinic crystal system, space group P1) .
How can researchers optimize reaction conditions to improve yield and purity in multi-step synthesis?
Q. Advanced Research Focus
- Steric Hindrance Mitigation : Use bulky bases (e.g., DBU) or polar aprotic solvents (DMSO) to enhance nucleophilic substitution efficiency for sterically crowded sites .
- Catalysis : Pd-mediated cross-coupling for allyl group introduction, with ligands (e.g., PPh₃) to stabilize intermediates.
- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and minimize side products.
- Yield Optimization : Design fractional factorial experiments to test variables (temperature, solvent, catalyst loading) .
What crystallographic strategies are effective for resolving structural ambiguities in this compound?
Q. Advanced Research Focus
- Single-Crystal Growth : Use slow evaporation from dichloromethane/hexane mixtures to obtain diffraction-quality crystals .
- Data Collection : MoKα radiation (λ = 0.71073 Å) at 298 K, with θ range 0.9–26.0° to ensure high-resolution data .
- Refinement : Apply SHELXL for structure solution, with anisotropic displacement parameters for non-H atoms. Mean C–C bond length deviations (e.g., 0.003 Å) validate accuracy .
What experimental design considerations are critical for studying physicochemical properties?
Q. Basic Research Focus
- Controlled Conditions : Conduct experiments in inert atmospheres (N₂/Ar) to prevent oxidation of thioether groups.
- Replication : Use ≥4 replicates per treatment to account for variability in solubility or stability assays .
- Split-Plot Designs : Evaluate multiple factors (e.g., pH, temperature) efficiently by nesting subplots (e.g., rootstocks in agricultural studies) .
How should long-term environmental fate studies be structured to assess ecological risks?
Q. Advanced Research Focus
- Compartmental Analysis : Track distribution in soil, water, and biota using LC-MS/MS.
- Degradation Studies : Simulate UV exposure or microbial action to identify transformation products .
- Risk Modeling : Integrate physicochemical data (logP, pKa) with toxicokinetic models to predict bioaccumulation .
How can researchers address contradictions in spectroscopic and crystallographic data?
Q. Advanced Research Focus
- Cross-Validation : Compare NMR chemical shifts with computed (DFT) values to resolve discrepancies in substituent orientation.
- Disorder Modeling : For X-ray data, refine disordered moieties (e.g., allyl groups) using PART instructions in SHELXL .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility impacting spectral assignments .
What safety protocols are essential for handling reactive intermediates during synthesis?
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile solvents (DMF, DCM) .
- Emergency Procedures : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
